tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

描述

Structural Nomenclature and IUPAC Designation

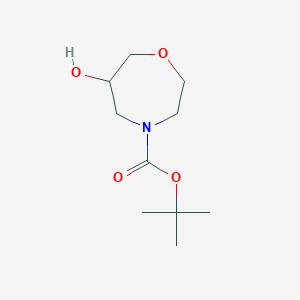

tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a heterocyclic organic compound characterized by a seven-membered oxazepane ring containing two heteroatoms: one oxygen at position 1 and one nitrogen at position 4. The structure includes a tertiary butyl ester group at the nitrogen atom and a hydroxyl substituent at carbon 6.

The IUPAC name reflects the compound’s structural features:

- Oxazepane : A saturated seven-membered ring with oxygen (O) at position 1 and nitrogen (N) at position 4.

- 6-Hydroxy : A hydroxyl group (-OH) attached to carbon 6.

- 4-Carboxylate : A carboxylate ester group at nitrogen 4, protected by a tert-butyl (C(CH₃)₃) moiety.

Key Structural Elements :

| Component | Position | Functional Group |

|---|---|---|

| Oxazepane ring | 1–7 | Saturated seven-membered ring |

| Hydroxyl group | C6 | -OH |

| tert-Butyl ester | N4 | -O-CO-O-C(CH₃)₃ |

The molecular formula is C₁₀H₁₉NO₄ , with a molecular weight of 217.26 g/mol . The SMILES notation, derived from PubChem, is CC(C)(C)OC(=O)N1CCOCC@HC1 , confirming the stereochemical configuration at C6.

Classification within Heterocyclic Chemistry

This compound belongs to the oxazepane family of heterocycles, which are saturated seven-membered rings containing oxygen and nitrogen. It is classified as a 1,4-oxazepane derivative, where the numbering system places oxygen at position 1 and nitrogen at position 4.

Hantzsch-Widman Nomenclature :

- Oxazepane : Aza (N) + ox (O) + epine (seven-membered ring).

- 6-Hydroxy : Indicates a hydroxyl substituent at carbon 6.

Comparison to Related Heterocycles :

| Compound | Ring Size | Heteroatoms | Functional Groups |

|---|---|---|---|

| Oxazepane | 7-membered | O, N | Saturated, no substituents |

| 1,4-Oxazepane hydrochloride | 7-membered | O, N | Protonated nitrogen |

| Vicenin-3 | 6-membered | O, N | Glycosylated flavonoid |

The compound’s structure aligns with the broader category of saturated oxazepanes , which are distinguished from unsaturated analogs like oxazepines.

Historical Context in Oxazepane Chemistry

The study of oxazepane derivatives dates to early 20th-century investigations into heterocyclic compounds. Key developments include:

- Synthetic Approaches : Early methods involved cyclocondensation reactions between amines and anhydrides. For example, the Hellmann–Haas β-amino acid synthesis was modified to produce 6-phenoxy-1,4-oxazepane derivatives.

- Functionalization : Hydroxylation at carbon 6 was achieved through controlled oxidation or stereoselective reductions, enabling the introduction of chiral centers.

- Protective Groups : The tert-butyl (Boc) group became a standard protecting agent for nitrogen in oxazepane chemistry due to its stability under acidic conditions.

Notable Precedents :

Stereochemical Variants and Nomenclature

The hydroxyl group at carbon 6 introduces a stereocenter, yielding two enantiomers: (R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate and (S)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate .

Stereochemical Designation :

| Enantiomer | Configuration | CAS Number | Synonyms |

|---|---|---|---|

| (R)-Enantiomer | 6R | 1260616-96-3 | (R)-Boc-6-hydroxy-1,4-oxazepane |

| (S)-Enantiomer | 6S | 1272758-40-3 | (S)-tert-butyl 6-hydroxy-1,4-oxazepane |

The Boc group (tert-butoxycarbonyl) is critical for stereochemical stability, preventing epimerization during synthetic manipulations.

Applications of Stereochemistry :

Registry Numbers and Database Classifications

This compound is indexed in multiple chemical databases with distinct identifiers:

| Database | Identifier | CAS Number | EC Number |

|---|---|---|---|

| PubChem | CID 748805-97-2 | 748805-97-2 | 830-530-5 |

| Chemsrc | CAS 1272758-40-3 | 1272758-40-3 | 825-624-8 |

| ChEMBL | CHEMBL4528045 | 1063734-19-9 | — |

| Wikidata | Q82560335 | — | — |

Synonyms :

- 4-Boc-6-hydroxy-1,4-oxazepane

- N-Boc-6-hydroxy-1,4-oxazepane

- tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate .

Regulatory Status :

属性

IUPAC Name |

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIKYUQRVQDAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129675 | |

| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272758-40-3 | |

| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272758-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Ring Formation and Functionalization

The synthesis of 1,4-oxazepane derivatives, including this compound, often follows these key steps:

- Starting Materials: Amino alcohols or amino acids with appropriate chain length are used as precursors.

- Cyclization: Intramolecular nucleophilic substitution or ring-closing reactions form the 7-membered oxazepane ring.

- Hydroxy Group Introduction: The hydroxy group at the 6-position can be introduced via selective oxidation or retained from the starting amino alcohol.

- Carboxylate Protection: The carboxylic acid is protected as a tert-butyl ester, typically by esterification using tert-butanol and an acid catalyst or via tert-butyl chloroformate.

Specific Preparation Example (Based on Patent WO2012046882A1)

A representative method described in patent literature for 1,4-oxazepane derivatives includes:

- Step 1: Preparation of an amino alcohol intermediate.

- Step 2: Cyclization under controlled conditions to yield the oxazepane ring.

- Step 3: Protection of the carboxyl group as a tert-butyl ester.

- Step 4: Purification by crystallization or chromatography.

The patent emphasizes the use of solvents such as tetrahydrofuran (THF), ethanol, or ethyl acetate and bases like triethylamine to facilitate reactions and neutralize acids formed during esterification.

Detailed Research Findings and Notes on Preparation

- Stereochemistry: The compound is often prepared as a single enantiomer (R)-configuration, which is critical for biological activity.

- Purity and Yield: Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity material.

- Reaction Conditions: Mild acidic or basic conditions are preferred to avoid ring-opening or decomposition.

- Co-solvents: For in vivo or formulation purposes, co-solvents like PEG300, Tween 80, or corn oil can be used to prepare clear solutions.

Summary Table of Preparation Parameters

| Parameter | Details/Conditions | Notes |

|---|---|---|

| Starting materials | Amino alcohols, amino acids | Chain length tailored for 7-member ring |

| Cyclization method | Intramolecular nucleophilic substitution | Controlled temperature and solvent choice |

| Protection group | tert-Butyl ester | Introduced via esterification |

| Solvents | THF, ethanol, ethyl acetate, DMSO | Choice depends on reaction step |

| Bases | Triethylamine | Neutralizes acids during esterification |

| Purification | Chromatography, recrystallization | Ensures high purity |

| Storage of compound | Solid at RT; solutions at -80°C or -20°C | Avoid repeated freeze-thaw |

| Stock solution concentrations | 1 mM, 5 mM, 10 mM | Prepared in DMSO or appropriate solvent |

| Solubility enhancement | Heating, ultrasonic bath | For complete dissolution |

化学反应分析

Oxidation Reactions

The hydroxyl group at the 6-position undergoes oxidation to form a ketone. Potassium permanganate (KMnO₄) in aqueous acidic or neutral conditions converts the secondary alcohol to tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate . This reaction is critical for synthesizing carbonyl-containing derivatives, which are intermediates for further functionalization.

Mechanism :

-

KMnO₄ acts as a strong oxidizing agent.

-

The hydroxyl group is deprotonated, forming an alkoxide intermediate.

-

Two-electron oxidation converts the alcohol to a ketone.

Esterification

The hydroxyl group reacts with acetyl chloride in the presence of a base (e.g., pyridine) to form tert-butyl 6-acetoxy-1,4-oxazepane-4-carboxylate . This reaction modifies solubility and stability for pharmacological studies.

Typical Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–25°C.

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions with alkyl halides (e.g., methyl iodide) under basic conditions, yielding tert-butyl 6-alkoxy-1,4-oxazepane-4-carboxylate derivatives . These reactions diversify the compound’s functional groups for structure-activity relationship studies.

Example :

where R = oxazepane backbone and R’ = alkyl group.

Acid-Catalyzed Elimination

Under acidic conditions (e.g., H₂SO₄), the compound undergoes dehydration to form tert-butyl 5,6-didehydro-1,4-oxazepane-4-carboxylate , introducing a double bond. This reaction is useful for synthesizing unsaturated heterocycles.

Conditions :

-

Temperature: 80–100°C.

-

Solvent: Polar aprotic solvents (e.g., DMF).

Stereochemical Considerations

The stereochemistry at the 6-position (R-configuration in related derivatives) influences reaction outcomes . For example, (R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate shows distinct reactivity in asymmetric synthesis due to its chiral center .

Comparative Reactivity

| Compound | Key Functional Group | Primary Reaction |

|---|---|---|

| This compound | Hydroxyl | Oxidation, substitution |

| tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | Ketone | Reduction, nucleophilic addition |

| tert-butyl 6-acetoxy-1,4-oxazepane-4-carboxylate | Ester | Hydrolysis, transesterification |

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential: Research indicates that tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate may serve as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its structural characteristics allow it to interact with biological targets effectively.

- Case Study: A study explored its use in developing enzyme inhibitors that target specific pathways involved in cancer proliferation. The compound demonstrated promising results in modulating enzyme activity, indicating its potential as a lead compound for drug development.

2. Biological Research

- Enzyme Inhibition Studies: The compound is employed in studying enzyme interactions and receptor binding, crucial for understanding biochemical pathways. It has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders.

- Case Study: In vitro assays have shown that this compound effectively inhibits the activity of certain proteases, suggesting a role in therapeutic applications for diseases characterized by protease dysregulation.

3. Synthetic Organic Chemistry

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex heterocyclic compounds and pharmaceuticals.

- Chemical Reactions:

- Nucleophilic Substitution: The hydroxyl group can be substituted with various nucleophiles to generate derivatives with enhanced biological activity.

- Oxidation and Reduction Reactions: It can undergo oxidation to form ketones or reduction to yield alcohols, expanding its utility in synthetic pathways.

作用机制

The mechanism of action of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazepane ring structure provides a unique three-dimensional shape that can interact with biological macromolecules, affecting their function .

相似化合物的比较

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate and its analogs:

Structural Modifications and Crystallographic Behavior

- Fused Benzene Ring (Benzoxazine Derivative): The benzoxazine analog (tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) forms a planar aromatic system, enabling π-π stacking and strong intermolecular N–H⋯O hydrogen bonds, as observed in its monoclinic crystal lattice (space group P2₁/n) . In contrast, the non-aromatic oxazepane derivatives lack these interactions, resulting in less ordered crystalline phases.

Enantiomeric Considerations

- The (S)-enantiomer of this compound is priced higher (€1,031.00/g) than the racemic mixture due to its demand in asymmetric synthesis . Enantiopure analogs are critical for chiral drug development, such as kinase inhibitors .

生物活性

tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a synthetic compound with the molecular formula C₁₀H₁₉NO₄ and a molecular weight of approximately 217.26 g/mol. This compound features a six-membered oxazepane ring, which includes hydroxyl and carboxylate functional groups. These structural elements contribute significantly to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound's structure is characterized by:

- tert-butyl group : Enhances lipophilicity, potentially influencing absorption and distribution in biological systems.

- Hydroxyl group : May participate in hydrogen bonding, affecting solubility and interaction with biological targets.

- Carboxylate group : Can engage in ionic interactions, crucial for binding with enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with enzymes and receptors.

The compound may influence biological systems through several mechanisms:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research has shown that derivatives of oxazepane compounds can exhibit antimicrobial properties. A study indicated that modifications to the oxazepane structure could enhance activity against specific bacterial strains.

- Cytotoxicity Studies : In vitro assays demonstrated that this compound showed cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress, indicating possible therapeutic roles in neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate | C₁₁H₂₀FNO₄ | Contains a fluoromethyl group enhancing reactivity |

| (R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | C₁₀H₁₉NO₄ | Chiral center influencing biological activity |

| 4-Boc-6-Hydroxy-[1,4]oxazepane | C₁₀H₁₉NO | Contains a Boc protecting group affecting reactivity |

The presence of different substituents alters the chemical behavior and biological activity of these compounds, making each unique in its application and function .

Synthesis Methods

Synthesis of this compound can be achieved through various methods:

- Ring Formation : Utilizing starting materials that can form the oxazepane ring under appropriate conditions.

- Functional Group Modifications : Employing reactions that introduce hydroxyl or carboxylate groups to enhance biological activity.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate in laboratory settings?

- Methodological Answer : Follow hazard-specific precautions outlined in safety data sheets (SDS) for structurally similar oxazepane derivatives. Key measures include:

- Ventilation : Use local exhaust ventilation to minimize inhalation risks (P351, P352) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection may be required if aerosolization occurs (P202, P233) .

- Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation (P407, P413) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (P301+P310) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for ) and oxazepane ring protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Single-Crystal X-ray Diffraction : Resolve stereochemistry and bond angles, as demonstrated for analogous benzoxazine derivatives .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Common strategies include:

- Ring-Opening Functionalization : React 1,4-oxazepane precursors with tert-butyl chloroformate under basic conditions (e.g., NaHCO) .

- Hydroxylation : Introduce the hydroxyl group via oxidation of a protected amine intermediate, followed by deprotection (e.g., TFA cleavage) .

- Yield Optimization : Monitor reaction progress by thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields reported for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors.

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., tert-butyl ester hydrolysis products) .

- Kinetic Studies : Employ -NMR to track intermediate formation and optimize reaction quenching times .

Q. What strategies evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C and quantify degradation via LC-MS.

- Activation Energy Calculation : Use Arrhenius plots from thermal gravimetric analysis (TGA) to predict shelf-life .

- Protection Strategies : Compare stability of free hydroxyl vs. acetylated derivatives to assess susceptibility to hydrolysis .

Q. How does the hydroxyl group at position 6 influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Competitive Reactivity Assays : Compare reaction rates with/without hydroxyl protection (e.g., silyl ethers) in SN2 reactions.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electronic effects (HOMO-LUMO gaps) and steric hindrance .

- Byproduct Analysis : Identify intermediates via -NMR when using fluorinated nucleophiles (e.g., KF/18-crown-6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。